2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
Overview
Description
The compound of interest, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, is a derivative of benzodiazole, which is a heterocyclic compound containing a benzene ring fused to a diazole ring. The specific compound is not directly studied in the provided papers, but related compounds with chloro, nitro, and benzodiazole groups have been investigated for various properties and reactivities.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including crystal engineering approaches and reactions with phenylenediamine. For instance, a series of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives were synthesized using crystal engineering methods . Another related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, was synthesized through a reaction of 1,2-phenylenediamine, with a focus on avoiding by-products . These methods could potentially be adapted for the synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction. For example, the crystal structures of synthesized molecular salts of 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride were presented, providing insights into the molecular conformation . These studies highlight the importance of molecular structure in understanding the properties of such compounds.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in several studies. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole was shown to undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles . Additionally, the transfer of the nitro group from 2-nitro-4,5,6,7-tetrachloro-2H-benzotriazole to secondary amines was reported . These reactions demonstrate the potential reactivity of the nitro and chloro groups in such compounds, which could be relevant for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in the literature. For example, the influence of substituents on the benzene ring, such as methyl, chloro, and nitro groups, on melting points, solubility, and acidity was studied . The presence of halogen bonds in addition to hydrogen bonds was investigated in molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, demonstrating their role in crystal stabilization . These findings provide a basis for understanding how the substituents in 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole might affect its properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Gu et al. (2009) highlighted the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazole derivatives, emphasizing its importance in the preparation of metal passivators and light-sensitive materials. This research demonstrates the compound's utility in green chemistry and its efficient, environmentally benign synthesis methods (Gu, Yu, Zhang, & Xu, 2009).
Chemical Properties and Complex Formation
Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing pyridine-bis(benzimidazole) and pyridine-bis(benzothiazole) derivatives. This comprehensive review discusses the synthesis, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological activity. Such insights are crucial for identifying potential research directions, including unknown analogues (Boča, Jameson, & Linert, 2011).
Pharmacological Applications
Kamal, Hussaini Syed, and Malik Mohammed (2015) summarized developments in benzothiazole-based chemotherapeutic agents, indicating the compound's broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This review underlines the structural simplicity and synthetic accessibility of benzothiazole derivatives, offering a vast scope for the development of therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antitumor Activity
A review by Iradyan et al. (2009) on imidazole derivatives, including benzimidazole, discussed compounds with antitumor activity. This review presents data on compounds that have passed preclinical testing, highlighting the importance of structural considerations in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Material Science Applications
Research on the corrosion inhibition of copper by tolyltriazole, closely related to the benzotriazole family, illustrates the compound's effectiveness in protecting copper in various corrosive environments. This review by Walker (1976) showcases the compound's role in materials science, particularly in corrosion protection (Walker, 1976).
Safety And Hazards
The safety information for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole indicates that it may be harmful if swallowed or in contact with skin. It may cause skin and eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-1-methyl-5-nitrobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYFEUMEQHKASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445373 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole | |
CAS RN |
15965-66-9 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15965-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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